molecular formula C26H24NNa2O10P B1683792 OXi8007 CAS No. 288847-41-6

OXi8007

Cat. No.: B1683792
CAS No.: 288847-41-6
M. Wt: 587.4 g/mol
InChI Key: GQIZTUAJGVBAFG-UHFFFAOYSA-L
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Description

OXi8007 is a water-soluble phosphate prodrug of the indole-based compound OXi8006. It is a vascular disrupting agent designed to target and disrupt the blood vessels that supply tumors, thereby inhibiting tumor growth. This compound has shown significant potential in preclinical studies for its ability to selectively target tumor vasculature without affecting normal blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

OXi8007 is synthesized from its parent compound, OXi8006. The synthesis involves the preparation of a 2-aryl-3-aroyl indole scaffold, which is then converted into the phosphate prodrug. The synthetic route typically includes the following steps :

    Formation of the Indole Scaffold: The indole scaffold is synthesized through a series of reactions involving arylation and acylation.

    Phosphorylation: The indole compound is then phosphorylated to form the water-soluble prodrug this compound.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

OXi8007 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

OXi8007 exerts its effects through a dual mechanism of action:

Comparison with Similar Compounds

OXi8007 is similar to other vascular disrupting agents such as combretastatin A-4 and colchicine. it has unique properties that make it distinct:

List of Similar Compounds

Properties

CAS No.

288847-41-6

Molecular Formula

C26H24NNa2O10P

Molecular Weight

587.4 g/mol

IUPAC Name

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate

InChI

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2

InChI Key

GQIZTUAJGVBAFG-UHFFFAOYSA-L

SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OXi8007;  OXi-8007;  OXi 8007.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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